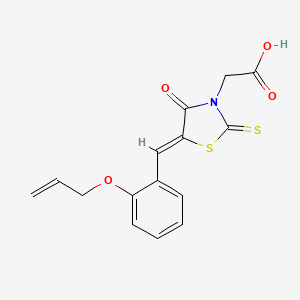
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H13NO4S2 and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit aldose reductase (AR), an enzyme implicated in diabetic complications due to its role in converting glucose to sorbitol. This inhibition can mitigate the accumulation of sorbitol, thereby reducing oxidative stress and cellular damage in diabetic tissues .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, exhibiting both bactericidal and bacteriostatic effects. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro, particularly against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 7.0 to 20.3 µM, indicating significant potency .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazolidinone structure can significantly influence biological activity. For instance, the introduction of different substituents on the benzylidene moiety has been correlated with enhanced potency against specific targets. Compounds with bulky or electron-donating groups generally exhibit improved binding affinity to target enzymes like aldose reductase .
Case Study 1: Aldose Reductase Inhibition
A study involving a series of thiazolidinone derivatives revealed that this compound was one of the most potent inhibitors of aldose reductase, with an IC50 value significantly lower than that of epalrestat, a clinically used AR inhibitor. Molecular docking studies confirmed strong binding interactions at the active site of the enzyme .
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that this compound inhibited cell migration in A549 lung cancer cells in a concentration-dependent manner. Immunofluorescence microscopy indicated that it disrupts microtubule dynamics, similar to established chemotherapeutics like Taxol .
Data Summary
| Biological Activity | IC50 Values | Target |
|---|---|---|
| Aldose Reductase Inhibition | < 0.5 µM | AR |
| Anticancer Activity | 7.0 - 20.3 µM | A549, PC-3, HepG2 |
| Antimicrobial Activity | Varies by strain | Various Gram-positive/negative bacteria |
属性
IUPAC Name |
2-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-2-7-20-11-6-4-3-5-10(11)8-12-14(19)16(9-13(17)18)15(21)22-12/h2-6,8H,1,7,9H2,(H,17,18)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREITSQAJKJJSQ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














